molecular formula C19H24FN5O B2635924 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide CAS No. 2034479-79-1

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide

カタログ番号: B2635924
CAS番号: 2034479-79-1
分子量: 357.433
InChIキー: MLWNFAXKSJOIKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H24FN5O and its molecular weight is 357.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrazole ring , a piperazine moiety , and a fluorobenzyl group , which contribute to its unique biological profile. The structural formula can be represented as follows:

C18H22N4FO Molecular Weight 334 39 g mol \text{C}_{18}\text{H}_{22}\text{N}_{4}\text{F}\text{O}\quad \text{ Molecular Weight 334 39 g mol }

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. It may act as an antagonist or agonist depending on the target, influencing various signaling pathways associated with:

  • Neurotransmission
  • Inflammatory responses
  • Cell proliferation

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiparasitic Activity : Preliminary studies suggest efficacy against certain parasitic infections, similar to other pyrazole derivatives that have shown antileishmanial properties .
  • Antimicrobial Effects : The compound's structural analogs have demonstrated antibacterial and antifungal activities, with MIC values indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Antiparasitic Studies

A study focusing on related pyrazole compounds demonstrated significant in vitro activity against Leishmania species, suggesting that structural modifications can enhance potency against parasitic infections . The incorporation of the cyclopropyl group in the pyrazole ring was noted to improve bioactivity.

Antimicrobial Research

Another investigation highlighted the antibacterial potential of similar compounds, reporting MIC values ranging from 0.0039 to 0.025 mg/mL for various strains, indicating strong bactericidal effects within short exposure times .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAntiparasitic
Compound BStructure BAntibacterial
Compound CStructure CAntifungal

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The incorporation of piperazine and pyrazole groups has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of piperazine have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Antiparasitic Activity

Research has demonstrated that derivatives of pyrazole can inhibit specific enzymes associated with parasitic infections, such as malaria. The optimization of similar compounds has led to improved aqueous solubility and metabolic stability, which are critical for effective drug development against parasitic diseases .

Neurological Disorders

Compounds containing piperazine rings are often explored for their potential in treating neurological disorders, including Alzheimer's disease. The multi-targeted approach of these compounds allows for dual inhibition of cholinesterase and beta-secretase enzymes, which are crucial in the pathophysiology of Alzheimer’s .

Case Study 1: Anticancer Activity

A study focused on a piperazine derivative demonstrated significant cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound exhibited better efficacy compared to standard treatments like bleomycin, suggesting that structural modifications can lead to improved therapeutic profiles .

Case Study 2: Antimalarial Efficacy

In another investigation, a pyrazole-based compound was tested in vivo against Plasmodium falciparum. The results showed that the compound effectively inhibited PfATP4-associated Na+-ATPase activity, leading to reduced parasite viability in mouse models .

Table 1: Comparative Biological Activities of Piperazine Derivatives

Compound NameActivity TypeEC50 (μM)Reference
Compound AAnticancer0.064
Compound BAntimalarial0.025
Compound CNeurological0.090

Table 2: Structural Features Impacting Activity

FeatureImpact on Activity
Cyclopropyl GroupEnhances binding affinity
Pyrazole MoietyIncreases antiparasitic activity
Piperazine RingImproves solubility and metabolic stability

Q & A

Q. What are the standard synthetic routes for 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide, and what critical reaction conditions must be controlled?

Basic
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyrazole intermediate (3-cyclopropyl-1-methyl-1H-pyrazol-5-amine) via cyclization of β-keto esters or hydrazine derivatives under controlled pH and temperature .
  • Step 2: Functionalization of the piperazine ring. A common approach involves carboxamide formation using 4-fluorobenzyl isocyanate or chloroformate derivatives in anhydrous solvents (e.g., DCM) with bases like triethylamine to drive the reaction .
  • Step 3: Coupling the pyrazole moiety to the piperazine-carboxamide scaffold via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and inert atmospheres .

Critical Conditions:

  • Temperature control (<60°C) to prevent decomposition of the fluorobenzyl group .
  • Solvent selection (e.g., DMF for polar intermediates, DCM for coupling reactions) to enhance solubility and reaction efficiency .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound's purity and structural integrity?

Basic

  • 1H/13C NMR Spectroscopy: Confirms the presence of the fluorobenzyl (δ 7.2–7.4 ppm for aromatic protons), piperazine (δ 2.5–3.5 ppm), and pyrazole (δ 6.1–6.3 ppm) moieties .
  • High-Resolution Mass Spectrometry (HR-MS): Validates the molecular formula (e.g., C20H23FN6O) with <3 ppm mass error .
  • HPLC-PDA: Assesses purity using reverse-phase C18 columns (ACN/water gradients) and UV detection at 254 nm .
  • FT-IR Spectroscopy: Identifies carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. How can researchers optimize the coupling efficiency between the pyrazole and piperazine moieties during synthesis?

Advanced

  • Catalyst Screening: Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling, which improves yields for sterically hindered aryl-pyrazole linkages .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) while maintaining >85% yield .
  • Solvent Optimization: Switch from THF to 1,4-dioxane to enhance intermediate solubility and reduce side-product formation .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

Advanced

  • Comparative Molecular Field Analysis (CoMFA): Build 3D-QSAR models to reconcile discrepancies in substituent effects (e.g., cyclopropyl vs. methyl groups on pyrazole) .
  • Isosteric Replacement: Replace the 4-fluorobenzyl group with 3-chlorophenyl or 2-methoxyphenyl to test electronic vs. steric contributions to activity .
  • Free-Wilson Analysis: Quantify additive effects of substituents using regression models to identify critical pharmacophores .

Q. What computational methods predict the compound's interaction with neurological targets, and how should flexibility be accounted for?

Advanced

  • Molecular Docking (AutoDock Vina): Screen against dopamine D3 or serotonin 5-HT2A receptors using crystal structures (PDB: 3PBL, 6A93). Account for piperazine ring flexibility by sampling multiple conformers .
  • Molecular Dynamics (MD) Simulations (GROMACS): Run 100-ns simulations to assess binding stability and ligand-induced receptor conformational changes .
  • MM-PBSA Binding Energy Calculations: Quantify contributions of hydrophobic (cyclopropyl) and electrostatic (fluorobenzyl) interactions to affinity .

Q. What in vitro assays are recommended for initial pharmacological profiling of this compound?

Basic

  • Kinase Inhibition Panels (Eurofins): Test at 10 µM against 50 kinases to identify off-target effects .
  • CYP450 Inhibition (Fluorescent P450-Glo): Assess metabolic stability using human liver microsomes .
  • hERG Binding (Patch Clamp): Evaluate cardiac toxicity risk via IC50 determination .

Q. How to design in vivo studies evaluating the compound's BBB penetration and metabolic stability?

Advanced

  • BBB Permeability: Administer 10 mg/kg IV to rodents; measure brain/plasma ratio via LC-MS after 60 minutes. Use logP >2.5 and PSA <90 Ų as predictors .
  • Metabolite Identification: Collect bile and urine samples post-dosing, then analyze with UPLC-QTOF-MS/MS to detect phase I/II metabolites .
  • Pharmacokinetic Modeling (Phoenix WinNonlin): Derive AUC, t₁/₂, and clearance rates to guide dose optimization .

Q. What are the key structural features influencing this compound's physicochemical properties?

Basic

  • LogP (3.2): Driven by the lipophilic cyclopropyl and fluorobenzyl groups .
  • Aqueous Solubility (<50 µM): Limited by the rigid piperazine-carboxamide scaffold; improve via salt formation (e.g., HCl) .
  • pKa (8.1 for piperazine N): Impacts ionization state and membrane permeability .

Q. What strategies mitigate off-target effects identified in kinase inhibition panels?

Advanced

  • Selectivity Filtering: Prioritize analogs with >100-fold selectivity over VEGFR2 and EGFR .
  • Fragment-Based Design: Replace the pyrazole with indole or benzimidazole to reduce kinase affinity .
  • Allosteric Modulation: Introduce bulky substituents (e.g., tert-butyl) to restrict binding to orthosteric kinase sites .

Q. How to resolve discrepancies between computational binding predictions and experimental IC50 values?

Advanced

  • Ensemble Docking: Use multiple receptor conformations (e.g., active/inactive states) to capture dynamic binding modes .
  • Alchemical Free Energy Calculations (FEP): Calculate relative binding energies for analogs with <1 kcal/mol error .
  • Cryo-EM Structural Validation: Resolve ligand-receptor complexes at <3 Å resolution to verify docking poses .

特性

IUPAC Name

4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O/c1-23-18(12-17(22-23)15-4-5-15)24-8-10-25(11-9-24)19(26)21-13-14-2-6-16(20)7-3-14/h2-3,6-7,12,15H,4-5,8-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWNFAXKSJOIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。